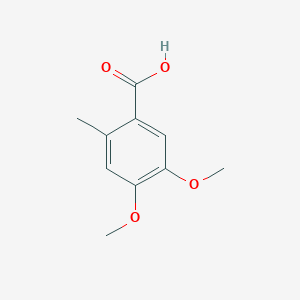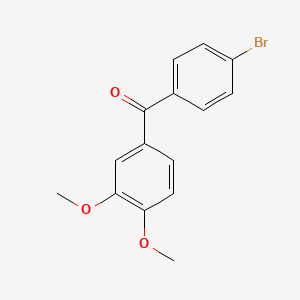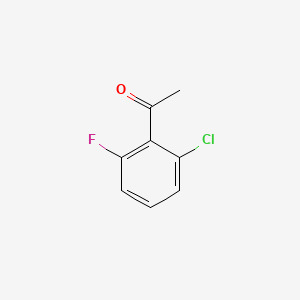
2'-Chloro-6'-fluoroacetophenone
概要
説明
2’-Chloro-6’-fluoroacetophenone is a chemical compound with the molecular formula C8H6ClFO and a molecular weight of 172.59 . It is also known by the IUPAC name 1-(2-chloro-6-fluorophenyl)ethanone . It is typically stored at ambient temperature and has a physical form of a liquid .
Molecular Structure Analysis
The InChI code for 2’-Chloro-6’-fluoroacetophenone is 1S/C8H6ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2’-Chloro-6’-fluoroacetophenone is a liquid at ambient temperature . It has a molecular weight of 172.59 and a density of 1.3±0.1 g/cm3 . Its boiling point is 191.8±20.0 °C at 760 mmHg .科学的研究の応用
Applications in Molecular Structure Analysis
Conformational Studies : 2'-Chloro-6'-fluoroacetophenone analogs, like 2-chloro and 2-bromo-acetophenone, have been analyzed to understand their solution-state conformations. Experimental dipole moments and Kerr constants were used to derive effective dihedral angles and percentage abundances of conformers. This research provides insights into the conformational preferences and molecular structure of such compounds (Mirarchi & Ritchie, 1984).
Molecular Interaction Studies : The interaction of this compound and its derivatives with other molecules can be crucial. For instance, the interaction of similar compounds with biological molecules or catalytic processes in organometallic chemistry has been studied. This includes the ortho-CH activation of aromatic ketones and imines by metal complexes, shedding light on the molecular interactions and reaction pathways of similar compounds (Esteruelas et al., 2003).
Applications in Spectroscopy and Sensing
Fluorometry in Analytical Chemistry : Compounds structurally similar to this compound have been utilized in developing fluorometric methods for sensitive measurements. For instance, the fluorometric analysis of chlorophyll a in the presence of chlorophyll b and pheopigments was optimized, demonstrating the potential use of such compounds in enhancing analytical methodologies (Welschmeyer, 1994).
Radioactivity Detection in Biological Samples : The detection of radioactivity in polyacrylamide gels using a fluorographic procedure involving compounds similar to this compound showcases the application in sensitive and efficient alternative fluorographic methods. This contributes to advancements in biological and medical research methodologies (Skinner & Griswold, 1983).
Applications in Material Science and Catalysis
Polymer and Material Synthesis : Research on the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, which are structurally related to this compound, has contributed significantly to the field of polymer and material science. The synthesized polymers have shown exceptional thermal stability and have applications in the development of proton exchange membranes, highlighting the importance of such compounds in the advancement of material sciences (Ghassemi & McGrath, 2004).
Photocatalysis and Environmental Applications : The application of visible light on copper-doped titanium dioxide catalyzing the degradation of chlorophenols, where compounds related to this compound play a crucial role, demonstrates the potential of these compounds in environmental remediation and the development of photocatalytic materials (Lin et al., 2018).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .
将来の方向性
While specific future directions for 2’-Chloro-6’-fluoroacetophenone are not mentioned in the search results, it’s worth noting that the reduction of a similar compound, 2′, 6′-dichloro-3′-fluoroacetophenone, is a key step in the synthesis of crizotinib, a non-small cell lung cancer drug . This suggests potential applications in pharmaceutical synthesis.
特性
IUPAC Name |
1-(2-chloro-6-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVGZKIRMBCQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378568 | |
| Record name | 2'-Chloro-6'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87327-69-3 | |
| Record name | 2'-Chloro-6'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-6'-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

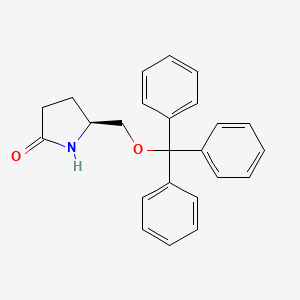
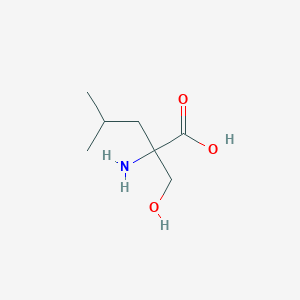
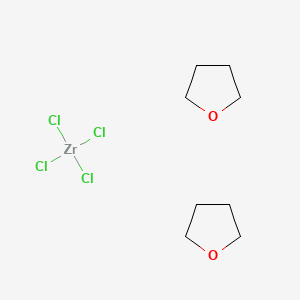
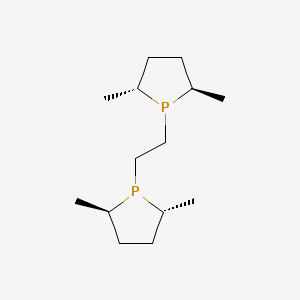
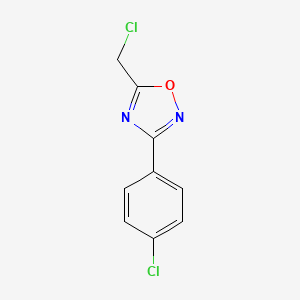
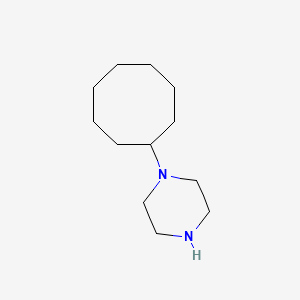
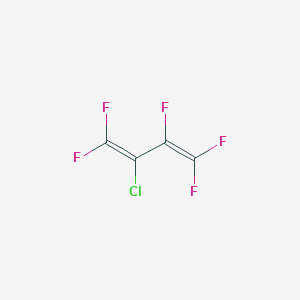
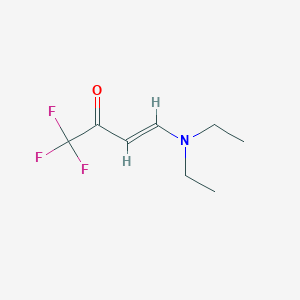
![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)

